

# In-Depth Technical Guide: Safety and Toxicity Profile of AU-24118

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**AU-24118** is a novel, orally bioavailable Proteolysis-Targeting Chimera (PROTAC) designed to selectively degrade the ATPase subunits of the mammalian switch/sucrose non-fermentable (mSWI/SNF) chromatin remodeling complex, namely SMARCA2 and SMARCA4, as well as the associated protein PBRM1.[1][2] By hijacking the body's natural protein disposal system, **AU-24118** offers a promising therapeutic strategy for cancers dependent on these targets. This technical guide provides a comprehensive overview of the preclinical safety and toxicity profile of **AU-24118**, based on currently available data.

## **Non-Clinical Safety and Toxicology**

Preclinical studies in murine models have consistently demonstrated a favorable safety profile for **AU-24118**, with a notable therapeutic window.

#### **Maximum Tolerated Dose (MTD)**

The maximum tolerated dose (MTD) of **AU-24118** has been determined in different mouse models, revealing important species-specific considerations.



| Animal Model             | Dosing Regimen     | Maximum Tolerated<br>Dose (MTD) | Observations at<br>Doses > MTD                                                                                                         |
|--------------------------|--------------------|---------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|
| CB17 SCID Mice           | Three times weekly | 15 mg/kg                        | At 20 mg/kg,<br>noticeable weight loss<br>after the first week,<br>leading to morbidity or<br>fatality by the second<br>week.          |
| hCRBN Transgenic<br>Mice | Not specified      | < 1.875 mg/kg (mpk)             | Early mortality observed within 7 days at doses ≥1.875 mpk and within 3 days at doses ≥7.5 mpk, accompanied by rapid body weight loss. |

Caption: Summary of Maximum Tolerated Dose studies for AU-24118.

## **General Tolerability and Systemic Toxicity**

Across multiple studies, **AU-24118** has been reported to be well-tolerated at therapeutic doses. Key findings include:

- Body Weight: No significant changes in body weight were observed in mice treated with AU-24118 at doses up to 15 mg/kg.
- Clinical Observations: Animals appeared normal immediately after injection and did not exhibit signs of acute toxicity for at least 7 days in one study.
- Hematology and Clinical Chemistry: A blood panel conducted on CB17 SCID mice after a 25-day treatment with AU-24118 at the MTD (15 mg/kg) revealed that most values were comparable to vehicle-treated mice and within normal ranges. A slight elevation in alanine transaminases (ALT) was noted, suggesting a potential for mild, manageable liver effects.
- Histopathology: Histopathological examination of normal tissues, including the liver, spleen, kidney, small intestine, and lung, from mice treated with AU-24118 at the MTD showed no



discernible toxicity. This suggests that the degradation of the mSWI/SNF complex had a minimal impact on healthy organs compared to tumor tissue.

#### **Pharmacokinetics**

**AU-24118** exhibits favorable pharmacokinetic properties that support its development as an orally administered therapeutic.

| Species | Route of Administration | Key Pharmacokinetic Parameters                                                                                                                                                                        |  |
|---------|-------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Mice    | Oral Gavage             | Cmax: Dose-dependent increase from 10 to 100 mg/kg. Saturation of Cmax/dose at 100 mg/kg suggests potential absorption saturation. AUC: Dose-proportional elevation. Oral Bioavailability (%F): 33.4% |  |
| Rats    | Oral Gavage             | Favorable pharmacokinetic profile (specific parameters not detailed in the provided search results).                                                                                                  |  |

Caption: Summary of Pharmacokinetic Parameters of AU-24118.

# **Mechanism of Action and In Vitro Toxicology**

**AU-24118** functions as a PROTAC, a bifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

### **Signaling Pathway**

The mechanism of action of **AU-24118** involves the recruitment of the Cereblon (CRBN) E3 ligase to the mSWI/SNF complex.



Binds

Binds



Click to download full resolution via product page

Caption: Mechanism of AU-24118-mediated protein degradation.



### **Experimental Protocols**

- Objective: To determine the maximum tolerated dose of AU-24118.
- Animal Model: CB17 SCID tumor-free mice.
- Methodology:
  - Mice were randomized into different treatment arms.
  - AU-24118 was administered via oral gavage three times weekly at escalating doses (specific dose levels below 20 mg/kg are not detailed in the provided search results).
  - Animals were monitored for body weight changes and clinical signs of toxicity.
  - The study continued for at least two weeks.
- Endpoint: The MTD was defined as the highest dose at which no significant toxicity (e.g., substantial body weight loss, morbidity, or mortality) was observed.
- Objective: To validate that AU-24118 mediates protein degradation through the CRBN E3 ligase.
- · Cell Lines: 22Rv1 cells.
- Methodology:
  - CRISPR/Cas9 technology was used to knock out the CRBN gene in 22Rv1 cells.
  - Both wild-type and CRBN-knockout 22Rv1 cells were treated with AU-24118.
  - Cell lysates were collected and subjected to immunoblotting to assess the protein levels of SMARCA4, PBRM1, and SMARCA2.
- Expected Outcome: Loss of CRBN would prevent the AU-24118-induced degradation of its target proteins, confirming the CRBN-dependent mechanism.







Click to download full resolution via product page

Caption: Experimental workflows for key toxicology and mechanism of action studies.

# **Summary and Conclusion**

**AU-24118** demonstrates a promising preclinical safety and toxicity profile, characterized by good oral bioavailability and general tolerability at efficacious doses in standard murine models. The observed toxicity at higher doses, particularly the increased sensitivity in humanized CRBN mice, underscores the importance of careful dose-escalation studies in clinical trials. The well-defined mechanism of action provides a solid foundation for understanding its biological activity and potential off-target effects. Further studies are warranted to fully elucidate the long-term safety profile and to establish a safe and effective dosing regimen in human subjects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: Safety and Toxicity Profile of AU-24118]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372867#safety-and-toxicity-profile-of-au-24118]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com